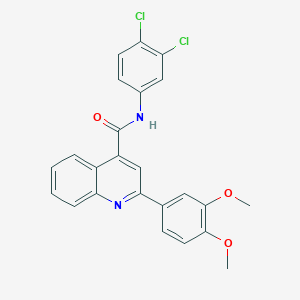![molecular formula C23H23NO4 B335310 Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate](/img/structure/B335310.png)
Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate: is an organic compound with the molecular formula C23H23NO4 It is known for its unique structure, which includes a butyl ester group, a naphthyloxy group, and an acetylamino group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate typically involves a multi-step process:
Formation of the naphthyloxyacetyl intermediate: This step involves the reaction of 2-naphthol with chloroacetic acid to form 2-naphthyloxyacetic acid.
Acylation of the benzoate core: The 2-naphthyloxyacetic acid is then reacted with 4-aminobenzoic acid to form 4-{[(2-naphthyloxy)acetyl]amino}benzoic acid.
Esterification: Finally, the 4-{[(2-naphthyloxy)acetyl]amino}benzoic acid is esterified with butanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for the synthesis steps.
Purification techniques: such as recrystallization or chromatography to ensure high purity of the final product.
Quality control measures: to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester or amide functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Study of reaction mechanisms: Helps in understanding the behavior of similar compounds in various reactions.
Biology:
Biochemical studies: Investigated for its interactions with biological molecules and potential biological activity.
Medicine:
Pharmaceutical research: Explored for potential therapeutic applications due to its unique structure.
Industry:
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The naphthyloxy and acetylamino groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Butyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
- Butyl 4-{[(2-phenoxy)acetyl]amino}benzoate
- Butyl 4-{[(2-methoxy)acetyl]amino}benzoate
Comparison:
- Structural Differences: The presence of different substituents on the phenoxy or naphthyloxy groups.
- Reactivity: Variations in reactivity due to different electronic and steric effects.
- Applications: Each compound may have unique applications based on its specific properties.
Properties
Molecular Formula |
C23H23NO4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate |
InChI |
InChI=1S/C23H23NO4/c1-2-3-14-27-23(26)18-8-11-20(12-9-18)24-22(25)16-28-21-13-10-17-6-4-5-7-19(17)15-21/h4-13,15H,2-3,14,16H2,1H3,(H,24,25) |
InChI Key |
BDFJFCYPYWHVSZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylsulfamoyl)phenyl]-2-(4-chlorophenyl)quinoline-4-carboxamide](/img/structure/B335227.png)
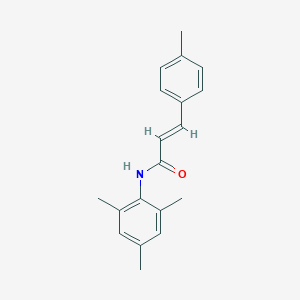
![2-(5-chlorothiophen-2-yl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B335229.png)
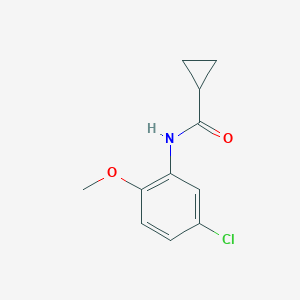
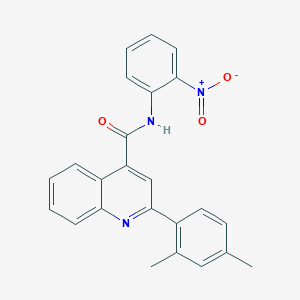
![Butyl 4-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B335236.png)
![N-cyclopropylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B335237.png)

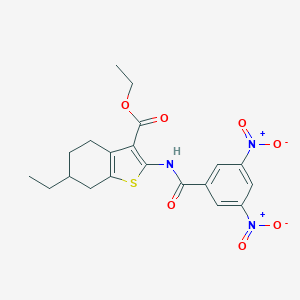
![1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl N-ethyl-N'-(3-methoxyphenyl)carbamimidothioate](/img/structure/B335242.png)
![6-Methyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B335243.png)
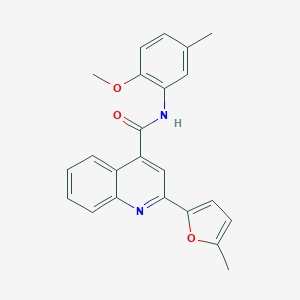
![Methyl 2-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B335248.png)
